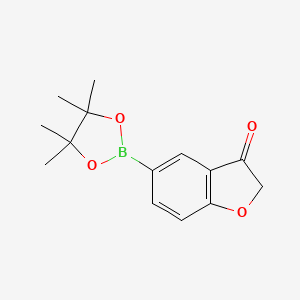![molecular formula C24H20O3 B13406093 2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)
2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid: is a complex organic compound characterized by its unique structure, which includes a hexahydro-pyrene moiety attached to a benzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid typically involves the hydrogenation of pyrene to produce hexahydropyrene, followed by its acylation with benzoic acid derivatives. The hydrogenation process can be controlled to yield specific isomers, with the reaction conditions including the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between aromatic hydrocarbons and biological macromolecules. Its structure makes it a useful probe for investigating the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry
In the industrial sector, o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hexahydro-pyrene derivatives and benzoic acid derivatives. Examples include:
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- Galaxolide (4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydro-cyclopenta[g]-isochromene)
Uniqueness
What sets o-(1,2,3,6,7,8-Hexahydro-5-pyrenylcarbonyl)benzoic Acid apart is its specific combination of a hexahydro-pyrene moiety with a benzoic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H20O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-(1,2,3,6,7,8-hexahydropyrene-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C24H20O3/c25-23(18-8-1-2-9-19(18)24(26)27)20-13-16-7-3-5-14-11-12-15-6-4-10-17(20)22(15)21(14)16/h1-2,8-9,11-13H,3-7,10H2,(H,26,27) |
Clave InChI |
YSCURWUTVHWIDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)C(=O)C5=CC=CC=C5C(=O)O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)







![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
